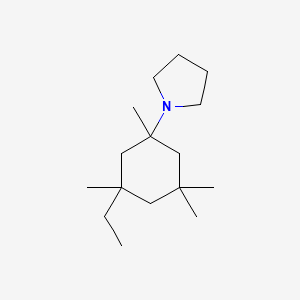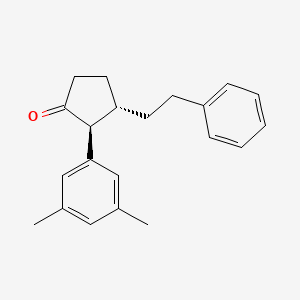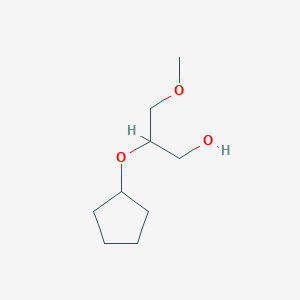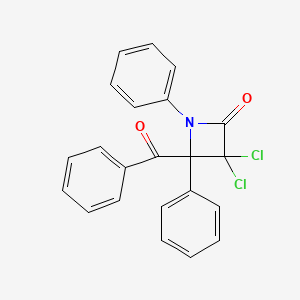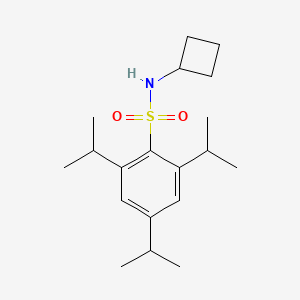![molecular formula C12H16N2O2S B14214329 N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide CAS No. 824938-53-6](/img/structure/B14214329.png)
N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide is an organic compound with a complex structure that includes an amino group, a ketone group, and a sulfanylbenzamide moiety
Méthodes De Préparation
The synthesis of N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide involves several steps. One common method starts with the reaction of 2-sulfanylbenzoic acid with an appropriate amine to form an amide bond. The reaction conditions typically involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The resulting intermediate is then subjected to further reactions to introduce the amino and ketone groups, completing the synthesis .
Analyse Des Réactions Chimiques
N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include mild to moderate temperatures and the use of solvents like dichloromethane or ethanol.
Applications De Recherche Scientifique
N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfanylbenzamide derivatives have shown promise.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide can be compared with similar compounds such as:
N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzoic acid: This compound has a similar structure but lacks the amide bond, which may affect its reactivity and biological activity.
N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzylamine: This compound has a benzylamine group instead of a benzamide group, which can influence its chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
824938-53-6 |
|---|---|
Formule moléculaire |
C12H16N2O2S |
Poids moléculaire |
252.33 g/mol |
Nom IUPAC |
N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide |
InChI |
InChI=1S/C12H16N2O2S/c1-2-5-9(11(13)15)14-12(16)8-6-3-4-7-10(8)17/h3-4,6-7,9,17H,2,5H2,1H3,(H2,13,15)(H,14,16)/t9-/m0/s1 |
Clé InChI |
PEQFPKUTSHVCDC-VIFPVBQESA-N |
SMILES isomérique |
CCC[C@@H](C(=O)N)NC(=O)C1=CC=CC=C1S |
SMILES canonique |
CCCC(C(=O)N)NC(=O)C1=CC=CC=C1S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14214248.png)

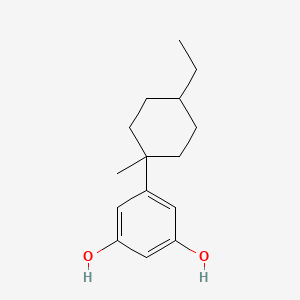
![Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol](/img/structure/B14214269.png)
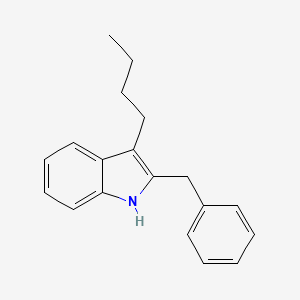
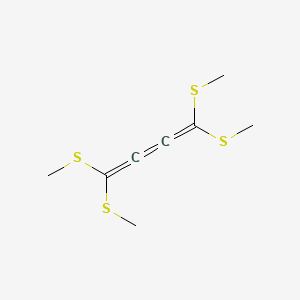
![{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane](/img/structure/B14214285.png)

